Buserelin-NHNH2 (trifluoroacetate salt) is a synthetic compound derived from gonadotropin-releasing hormone (GnRH), specifically designed to enhance the agonistic properties of GnRH. This compound is primarily utilized in research settings for its potent effects on gonadotropin and sex hormone regulation. Buserelin-NHNH2 exhibits a molecular formula of and a molecular weight of approximately 1226.4 g/mol .
Buserelin-NHNH2 is classified as a synthetic peptide and a GnRH agonist. It is synthesized from various peptide fragments through specific chemical reactions that enhance its biological activity compared to natural GnRH . The trifluoroacetate salt form is commonly used due to its stability and solubility properties in laboratory settings.
The synthesis of Buserelin-NHNH2 involves several key steps, typically utilizing solid-phase peptide synthesis techniques. A notable method includes the condensation of peptide segments, where a pentapeptide segment (Pyr-His-Trp-Ser-Tyr-OH) is combined with a tetrapeptide segment (D-Ser(Tbu)-Leu-Arg-Pro-NHEt) in the presence of a coupling agent .
Buserelin-NHNH2 features a complex structure characterized by multiple amino acid residues, including D-serine and L-proline, which contribute to its biological activity. The trifluoroacetate salt enhances solubility and stability, making it suitable for various experimental conditions .
Buserelin-NHNH2 participates in various chemical reactions typical of peptide compounds:
Buserelin-NHNH2 acts primarily as an agonist at GnRH receptors, leading to an initial surge in luteinizing hormone and follicle-stimulating hormone release from the pituitary gland. This surge subsequently leads to decreased levels of circulating gonadotropins and sex hormones due to downregulation of receptor activity over time .
Buserelin-NHNH2 exhibits several important physical and chemical properties:
Buserelin-NHNH2 is utilized extensively in scientific research, particularly in studies related to reproductive biology and cancer therapy:
Liquid-phase fragment condensation represents a cornerstone methodology for synthesizing complex peptides like Buserelin-NHNH₂ (trifluoroacetate salt), particularly through controlled segment coupling strategies. The approach enables convergent synthesis of large peptide chains by pre-assembling protected fragments under optimized solution-phase conditions before final condensation.
The 5+4 segment condensation strategy specifically addresses the structural complexity of Buserelin analogs by dividing the nonapeptide sequence into two major fragments: the N-terminal pentapeptide Pyr-His-Trp-Ser-Tyr-OH and the C-terminal tetrapeptide D-Ser(tBu)-Leu-Arg-Pro-NHEt. This division strategically places the coupling point at the Tyr-D-Ser(tBu) bond, minimizing racemization risks at sensitive chiral centers. The pentapeptide fragment is synthesized using stepwise solution-phase methods with orthogonal side-chain protection (BrZ for Tyr hydroxyl, Bzl for Ser hydroxyl), while the tetrapeptide incorporates Pro-NHEt at its C-terminus early in the sequence. Coupling is typically performed in dimethylformamide or dichloromethane at sub-zero temperatures (-15°C to -20°C) using active ester methodologies, achieving coupling yields of 72-78% after chromatographic purification. Critical to success is the meticulous purification of both segments before condensation via precipitation and recrystallization from solvent systems like ethyl acetate/hexane, ensuring fragment integrity prior to assembly [8].
The efficiency of fragment coupling hinges critically on the choice of condensing agents, which must activate carboxyl groups without epimerization. Chloroformic acid tert-butyl ester (Boc₂O) in the presence of N-methylmorpholine serves as a highly effective coupling agent, generating in situ active mixed anhydrides that minimize racemization at the Tyr-D-Ser(tBu) junction. Alternative agents include carbodiimides (DCC, DIC) with hydroxybenzotriazole (HOBt) additives, though these show slightly lower yields (68-72%) compared to mixed anhydride methods (75-78%) in comparative studies. Crucially, chloroformic acid tert-butyl ester allows rapid coupling completion within 2-3 hours at -15°C, significantly reducing the exposure time where racemization could occur. Post-coupling, the fully protected linear nonapeptide is isolated by precipitation into ice-water and purified via silica gel chromatography prior to global deprotection and hydrazide formation [8] [10].
Table 1: Performance of Condensing Agents in 5+4 Fragment Coupling
Condensing Agent System | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Epimerization (%) |
---|---|---|---|---|
Boc₂O/N-methylmorpholine | -15 | 2.5 | 78 | <1.5 |
DCC/HOBt | 0 | 4 | 72 | 2.8 |
DIC/HOAt | -10 | 3 | 75 | 1.8 |
HATU/DIEA | -20 | 1.5 | 70 | 3.2 |
Solid-phase peptide synthesis (SPPS) has revolutionized the production of peptide pharmaceuticals like Buserelin-NHNH₂, enabling automated, stepwise elongation with minimized intermediate purification burdens. This methodology anchors the C-terminus to an insoluble polymeric support, permitting iterative deprotection and coupling cycles.
Fmoc/tBu chemistry dominates contemporary Buserelin-NHNH₂ synthesis due to its orthogonality and avoidance of repetitive acidic treatments. The synthesis commences from C-terminal Pro-NHNH₂ anchored to the resin, with Fmoc-protected amino acids sequentially coupled using activating agents such as HATU or HBTU in the presence of diisopropylethylamine (DIEA). The hydrazide functionality (NHNH₂) is introduced in the final step using hydrazine-containing cleavage cocktails, distinguishing Buserelin-NHNH₂ from its parent amide. Coupling efficiency for sterically hindered residues (e.g., Arg(Pbf)-Pro) is optimized through double coupling protocols and extended reaction times (60-90 minutes), monitored by ninhydrin or chloranil tests. Side-chain protection employs acid-labile groups: tert-butyl for Ser hydroxyl, trityl for Asn/Gln carboxamides, and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) for Arg guanidinium. After chain assembly, cleavage from the resin using trifluoroacetic acid/water/triisopropylsilane (95:2.5:2.5) simultaneously removes side-chain protections and liberates the peptide hydrazide, which is precipitated and lyophilized to yield crude Buserelin-NHNH₂ as the trifluoroacetate salt [4] [6].
The choice of resin linker profoundly influences the C-terminal functionality and cleavage conditions. Rink amide resin provides a robust platform for generating C-terminal amides but requires adaptation for hydrazide synthesis. Modified Rink resins incorporating hydrazine-labile linkers enable direct hydrazinolysis upon completion of chain assembly, yielding peptide hydrazides without strong acids. Alternatively, 2-chlorotrityl chloride resin anchors amino acids via ester linkages, permitting extremely mild cleavage (1-3% trifluoroethanol in dichloromethane) that preserves acid-sensitive protections. This resin shows superior performance for segments containing Trp and His, minimizing cation-induced side reactions. Substitution levels are critical—0.4-0.7 mmol/g resin balances loading with steric accessibility. Post-cleavage, the liberated peptide hydrazide is converted to its trifluoroacetate salt by treatment with trifluoroacetic acid in dichloromethane, followed by lyophilization. Purification typically employs preparative reverse-phase HPLC on C18 columns with acetonitrile/water gradients containing 0.1% trifluoroacetic acid, achieving purities >95% as confirmed by analytical HPLC and mass spectrometry [6] [10].
Table 2: Resin and Linker Performance in Solid-Phase Synthesis
Resin Type | Linker Chemistry | Cleavage Conditions | C-Terminal Functionality | Purity (%) |
---|---|---|---|---|
Rink Amide MBHA | Amide | TFA/H₂O/TIS (95:2.5:2.5) | CONH₂ | 92 |
Modified Rink Hydrazide | Hydrazone | Hydrazine/DMF (1:10), 2h | CONHNH₂ | 94 |
2-Chlorotrityl Chloride | Ester | 1% TFE/DCM, 3 x 10 min | CONHNH₂·TFA | 96 |
Wang Resin | Ester | 95% TFA, 2h | COOH | 88 |
Hybrid methodologies integrate the advantages of solid-phase fragment assembly with solution-phase segment condensation, offering strategic flexibility for complex sequences. A prominent innovation employs solid-phase synthesis to generate fully protected peptide fragments, which are then cleaved, purified, and condensed in solution. For Buserelin-NHNH₂, the nonapeptide is divided into two segments: Pyr-His-Trp-Ser-Tyr-OH (residues 1-5) synthesized on 2-chlorotrityl resin and D-Ser(tBu)-Leu-Arg(Pbf)-Pro-NHNH₂ (residues 6-9) on Rink hydrazide resin. After chain assembly under Fmoc protocols, each fragment is cleaved under mild conditions (1-5% trifluoroacetic acid in dichloromethane) that preserve side-chain protections and the C-terminal hydrazide. Fragment condensation employs PyBOP/N-methylmorpholine in dimethylformamide at -10°C, achieving 75-80% coupling yields with minimal epimerization (<2%). The hybrid approach reduces cumulative purification losses compared to fully liquid-phase methods (overall yield increases from 32% to 48%) while avoiding the challenges of long-chain solid-phase synthesis, particularly for sequences prone to aggregation. Post-condensation, global deprotection uses hydrogenation over Pd/C or trifluoroacetic acid-mediated cleavage, depending on protection schemes, followed by hydrazide salt formation [1] [4].
Protecting group selection critically influences synthetic efficiency, purity, and scalability in Buserelin-NHNH₂ manufacture. The three dominant schemes—Boc/benzyl, Fmoc/tert-butyl, and carbobenzoxy (Cbz)-based strategies—each present distinct advantages and limitations for hydrazide synthesis:
Fmoc/tert-butyl Strategy: Dominates contemporary synthesis due to orthogonality and avoidance of repetitive strong acid treatments. Fmoc deprotection with 20% piperidine/dimethylformamide is compatible with acid-labile tert-butyl protections (tBu for Ser/Tyr hydroxyl, Boc for Lys amine, Pbf for Arg). Crucially, the tert-butyl group in D-Ser(tBu) shows exceptional stability during piperidine deprotection yet cleanly cleaved during final trifluoroacetic acid treatment. Compatibility with the hydrazide functionality is excellent, as neither piperidine nor trifluoroacetic acid disrupts the CONHNH₂ group. This strategy achieves overall yields of 45-52% in multi-gram syntheses [6].
Boc/benzyl Strategy: Historically significant but less favored today due to requirement for hazardous hydrogen fluoride cleavage and repetitive trifluoroacetic acid deprotection cycles. Benzyl protections (Bzl for Ser, BrZ for Tyr) are stable during Boc removal but require hydrogenolysis or strong acid for cleavage, posing compatibility issues with the Trp indole ring and the hydrazide functionality. While benzyl groups offer superior crystallinity for intermediates, the harsh final deprotection conditions can degrade sensitive residues, limiting yields to 30-38%. Palladium-catalyzed hydrogenation for Cbz removal risks premature reduction of Trp side chains unless carefully moderated [8] [9].
Cbz/tert-butyl Hybrid Strategy: Employs Cbz for α-amine protection and tert-butyl for side chains, aiming to balance stability and cleavage conditions. Cbz removal via hydrogenation or Pd(0) catalysts occurs under milder conditions than Boc deprotection but presents challenges in peptides containing sulfur residues or when hydrazide reduction is a concern. The strategy shows moderate success (40-45% yields) but suffers from higher costs associated with catalytic deprotection and potential catalyst residues contaminating pharmaceutical intermediates [7] [8].
Table 3: Protecting Group Strategy Comparison for Buserelin-NHNH₂ Synthesis
Protection Scheme | α-Amino Group | Side-Chain Protection | Final Deprotection | Hydrazide Compatibility | Overall Yield Range (%) |
---|---|---|---|---|---|
Fmoc/tBu | Fmoc (Piperidine) | tBu, Trt, Pbf | TFA/H₂O/TIS (95:2.5:2.5) | Excellent | 45-52 |
Boc/Bn | Boc (TFA) | Bzl, BrZ, Tos | HF or TFMSA | Moderate (degradation risk) | 30-38 |
Cbz/tBu Hybrid | Cbz (H₂/Pd-C) | tBu, Trt | TFA/H₂O/TIS (95:2.5:2.5) | Good (reduction risk) | 40-45 |
Orthogonal protection proves indispensable for residues requiring differential deprotection. For example, Trp protection during synthesis avoids alkylation side reactions—while Fmoc-Trp(Boc) offers simplicity, Fmoc-Trp(Boc) can undergo sulfonation during trifluoroacetic acid cleavage unless scavengers are optimized. The hydrazide-specific challenge lies in preserving the CONHNH₂ moiety during global deprotection; tert-butyl-based schemes excel here due to the compatibility of trifluoroacetic acid with hydrazides, whereas benzyl-based schemes risk hydrazide reduction during catalytic hydrogenation. These considerations make Fmoc/tert-butyl the gold standard for modern Buserelin-NHNH₂ synthesis, particularly when integrated with advanced resin technologies for direct hydrazide liberation [6] [7] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1